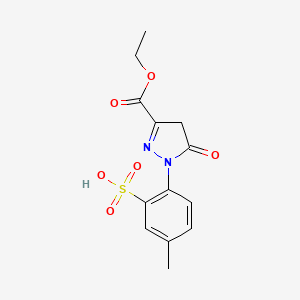
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a sulphonated phenyl ring, and a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the 3-position of the pyrazole ring.
Sulphonation of the phenyl ring: The phenyl ring can be sulphonated using reagents like sulfuric acid or chlorosulfonic acid.
Esterification: The carboxylate ester group can be introduced through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as:
- Continuous flow reactors for efficient mixing and heat transfer.
- Catalysts to enhance reaction rates.
- Purification techniques like crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: The sulphonated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential drug candidate for various therapeutic targets.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl 4,5-dihydro-1-phenyl-5-oxo-1H-pyrazole-3-carboxylate: Lacks the sulphonated phenyl ring.
4,5-Dihydro-1-(4-methylphenyl)-5-oxo-1H-pyrazole-3-carboxylate: Lacks the ethyl group and sulphonation.
3-Ethyl 4,5-dihydro-1-(4-methyl-2-hydroxyphenyl)-5-oxo-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a sulphonate group.
Uniqueness
The presence of the sulphonated phenyl ring in 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate makes it unique compared to other similar compounds. This functional group can impart different chemical properties, such as increased solubility in water and potential for specific interactions with biological targets.
Propriétés
Numéro CAS |
83929-42-4 |
|---|---|
Formule moléculaire |
C13H14N2O6S |
Poids moléculaire |
326.33 g/mol |
Nom IUPAC |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O6S/c1-3-21-13(17)9-7-12(16)15(14-9)10-5-4-8(2)6-11(10)22(18,19)20/h4-6H,3,7H2,1-2H3,(H,18,19,20) |
Clé InChI |
FYBOEGLGOBUULR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)C1)C2=C(C=C(C=C2)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


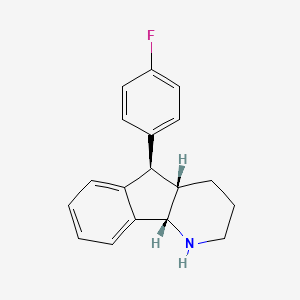
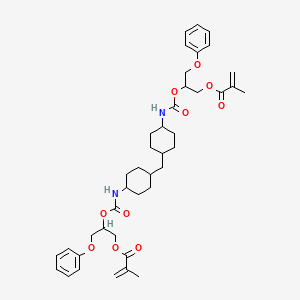
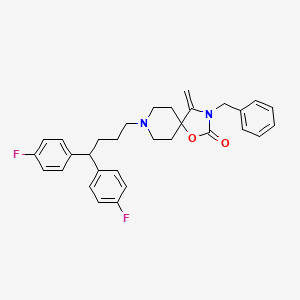
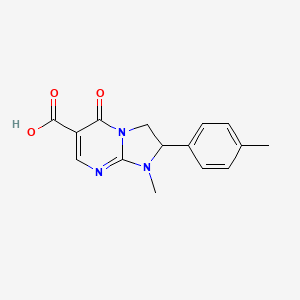
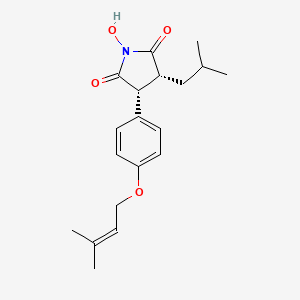
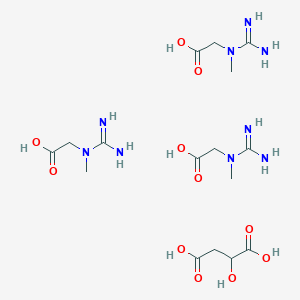
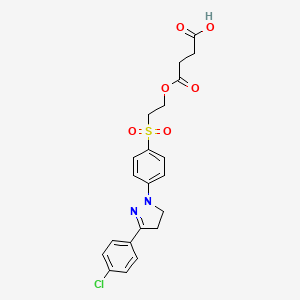



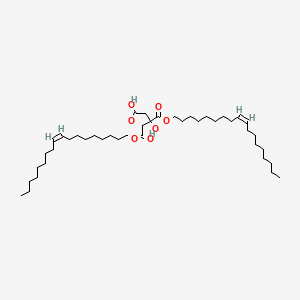
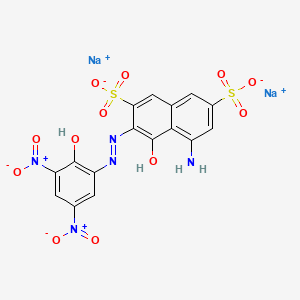
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)

